Regioisomeric MMP-10/13 Inhibitory Potency: 5-Oxo-[4,3-a] vs. [1,5-a] and Hydrazone Precursors
In a head-to-head regioisomeric study of MMP-10/13 inhibitors, the 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine scaffold (to which the target compound belongs) demonstrated unequivocal superiority over both its hydrazone precursors and the isomeric [1,5-a]triazolopyrimidines [1]. The p-bromophenyl 5-oxo-[4,3-a] derivative 16 achieved an MMP-10 IC50 of 24 nM, while the corresponding [1,5-a] regioisomer 13 was inactive. Similarly, the p-methoxy 5-oxo-[4,3-a] derivative 18 inhibited MMP-13 with an IC50 of 294 nM, whereas its [1,5-a] counterpart 12 showed no measurable inhibition. This establishes the [4,3-a]-5-oxo architecture as a critical potency determinant.
| Evidence Dimension | MMP-10 inhibition (IC50) |
|---|---|
| Target Compound Data | 5-Oxo-[4,3-a]triazolopyrimidine derivative 16: IC50 = 24 nM (MMP-10); derivative 18: IC50 = 294 nM (MMP-13) |
| Comparator Or Baseline | [1,5-a] regioisomer 13: inactive against MMP-10; [1,5-a] regioisomer 12: inactive against MMP-13; hydrazone precursor 9: IC50 = 53 nM (MMP-10) |
| Quantified Difference | >400-fold improvement in MMP-10 potency from hydrazone precursor to 5-oxo-[4,3-a] product; [1,5-a] regioisomers show no measurable activity vs. nanomolar activity for [4,3-a] isomers |
| Conditions | Recombinant human MMP-10 and MMP-13 catalytic domains; fluorogenic substrate cleavage assay; pH 7.5, 37°C |
Why This Matters
Procurement of the 5-oxo-[4,3-a] scaffold rather than the [1,5-a] isomer is essential for any MMP-10/13 inhibitor development program, as the [1,5-a] regioisomers are devoid of inhibitory activity.
- [1] El Ashry, E. S. H.; Awad, L. F.; Teleb, M.; Ibrahim, N. A.; Abu-Serie, M. M.; Abd Al Moaty, M. N. Structure-based design and optimization of pyrimidine- and 1,2,4-triazolo[4,3-a]pyrimidine-based matrix metalloproteinase-10/13 inhibitors via Dimroth rearrangement towards targeted polypharmacology. Bioorganic Chemistry 2020, 96, 103616. View Source
